Benzamide derivatives have garnered significant attention in the pharmaceutical and medicinal chemistry fields due to their diverse biological activities. The compound "N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide" represents a class of benzamide derivatives that have been explored for various therapeutic applications. This comprehensive analysis will delve into the synthesis, mechanism of action, and potential applications of this compound, drawing on data from recent research studies.
The anticancer potential of benzamide derivatives is highlighted by their ability to inhibit the growth of various cancer cell lines. Compounds with a thiadiazole scaffold coupled with benzamide groups have shown promising GI50 values, comparable to standard drugs like Adriamycin1. Moreover, the induction of histone hyperacetylation and the expression of tumor suppressor genes by these compounds suggest a multifaceted approach to cancer therapy2.
Benzamide derivatives have also demonstrated broad-spectrum antimicrobial activity. New series of these compounds have been synthesized and shown to be effective against both bacteria and fungi, with some derivatives exhibiting significant activity against drug-resistant strains5.
The structure-activity relationship of benzamide derivatives has been studied in the context of anticonvulsant properties. Although modifications to the amino group or the aromatic ring can affect the potency and toxicity, some derivatives maintain or slightly improve their efficacy against convulsions induced by electroshock6.
In the cardiovascular domain, benzamide derivatives have been identified as selective endothelin ETA receptor antagonists. These compounds, such as N-Methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, have shown potent antagonistic activity in vivo and are orally active with a prolonged duration of action7.
This compound is often associated with the synthesis of imatinib, a well-known anticancer drug used primarily for treating chronic myeloid leukemia and gastrointestinal stromal tumors. The compound's structure includes key functional groups that facilitate its interaction with biological targets, particularly protein kinases .
The synthesis of N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide typically involves several steps, including:
The yield can vary based on reaction conditions, but optimization can lead to high-purity products suitable for further biological evaluation .
The molecular structure of N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide can be described as follows:
Crystallographic studies and spectroscopic analyses (e.g., NMR, IR) are often employed to confirm the structure and purity of the synthesized compound .
N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide can participate in several chemical reactions:
These reactions are essential for understanding the compound's stability and reactivity in biological systems .
The mechanism of action for N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide primarily involves its role as a kinase inhibitor. It binds to specific kinase domains, inhibiting their activity and thereby disrupting downstream signaling pathways involved in cell proliferation and survival.
Data from biochemical assays demonstrate significant inhibitory effects on various kinases associated with cancer progression.
The physical and chemical properties of N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide include:
These properties are critical for formulation development in pharmaceutical applications.
N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide has several scientific applications:
The compound is systematically named as N-(3-amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide, reflecting its core structural features. The name delineates three key components:
It belongs to the N-substituted benzamide class and functions as a key synthetic intermediate for tyrosine kinase inhibitors, evidenced by its role in imatinib synthesis pathways [5]. Alternative designations include N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide or USB-282570 (United States Biological catalog identifier) [3].
The compound has the molecular formula C₂₀H₂₆N₄O, with a precise molecular weight of 338.45 g/mol. This distinguishes it from structurally related pharmaceuticals and intermediates:
Table 1: Comparative Analysis with Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide | C₂₀H₂₆N₄O | 338.45 | Baseline compound |
Imatinib (reference drug) | C₂₉H₃₁N₇O | 493.60 | Additional pyrimidine-pyridinyl pharmacophore |
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride (precursor) | C₁₃H₁₇ClN₂O | 252.74 - Replacement of aryl amine with acyl chloride | |
Hydrochloride salt of benzamide derivative [2] | C₂₁H₂₉Cl₂N₆O | 455.41 - Guanidinium modification + hydrochloride salt |
The molecular weight (338.45 g/mol) is consistent across suppliers and spectral data [3] [9]. The absence of heterocyclic extensions (e.g., pyrimidine in imatinib) simplifies its architecture relative to therapeutically active analogues [5] [10].
No experimental crystallographic data (e.g., single-crystal X-ray diffraction) for this compound is reported in publicly available literature. However, insights can be inferred:
Solvate formation is plausible given the tertiary amine in the piperazine ring, which can engage protic solvents (e.g., water, alcohols). No hydrates are documented, but differential scanning calorimetry (DSC) would be required to confirm thermal events indicative of desolvation.
Nuclear Magnetic Resonance (NMR)
The compound's structure is validated through multinuclear NMR assignments:
Infrared Spectroscopy (IR)
Key absorptions confirm functional groups:
Mass Spectrometry (MS)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 2: Summary of Spectroscopic Signatures
Technique | Key Assignments | Structural Correlations |
---|---|---|
¹H NMR | δ 2.20 (s), 3.55 (s), 8.80 (s) | Methyl groups; benzyl-CH₂; amide-NH |
IR | 3320, 1650, 1250 cm⁻¹ | N-H/C=O stretches; C-N vibration |
MS | m/z 339.4 [M+H]⁺, 176.1, 175.1 | Molecular ion; benzamide cleavage fragments |
UV-Vis | 235 nm, 285 nm | Amine/amide chromophores; conjugated system |
Melting Point
Acid Dissociation Constant (pKa)
Solubility
Stability
Note: All data corresponds to research-grade material. Applications are limited to organic synthesis or pharmaceutical intermediates per supplier documentation [3] [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: